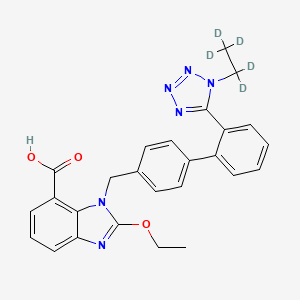

1H-1-Ethyl-d5 Candesartan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747749 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-70-1 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-1-Ethyl-d5 Candesartan: Properties, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision. 1H-1-Ethyl-d5 Candesartan, a deuterated analog of a candesartan impurity, serves as a critical internal standard in the bioanalytical quantification of candesartan. Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist, widely prescribed for the treatment of hypertension and heart failure. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its significance in research, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The Significance of Deuterium Labeling

The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), in a drug molecule or its metabolite offers a subtle yet powerful modification. The increased mass of deuterium atoms allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry, without significantly altering its chemical and physical properties. This near-identical behavior is the cornerstone of its utility as an internal standard. In quantitative bioanalysis, a deuterated internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This co-behavior allows it to effectively normalize for variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable analytical data. The use of stable isotope-labeled standards is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use. The following table summarizes the key properties of this compound. Where specific data for the deuterated molecule is not available, data for the non-labeled analog, 1H-1-Ethyl Candesartan, is provided as a close proxy.

| Property | Value | Source(s) |

| Chemical Name | 2-Ethoxy-1-[[2'-[1-(ethyl-d5)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid | [1] |

| CAS Number | 1246818-70-1 | [1] |

| Molecular Formula | C₂₆H₁₉D₅N₆O₃ | [1] |

| Molecular Weight | 473.54 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Melting Point | 185-188 °C | |

| Solubility | Soluble in Chloroform, Methanol. | |

| pKa (of Candesartan) | ~4.8 (carboxylic acid), ~6.0 (tetrazole) | |

| logP (of Candesartan) | ~3.4 | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Characterization

The synthesis of this compound involves the introduction of a deuterated ethyl group onto the tetrazole ring of a suitable candesartan precursor. A common synthetic strategy would involve the alkylation of the tetrazole nitrogen with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide. The final product is then purified using chromatographic techniques to ensure high chemical and isotopic purity.

Characterization of this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons would be absent, confirming the successful incorporation of deuterium.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

Application in Bioanalytical Methods: A Workflow

This compound is predominantly used as an internal standard for the quantification of candesartan in biological matrices like plasma and urine. A typical bioanalytical workflow using LC-MS/MS is outlined below.

Sources

1H-1-Ethyl-d5 Candesartan synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 1H-1-Ethyl-d5 Candesartan

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, a deuterated isotopologue of the potent angiotensin II receptor antagonist, Candesartan. Isotopic labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, and deuterated analogues like this compound serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry.[1][2][3][4] This document details a robust synthetic strategy, outlines rigorous purification protocols to achieve high chemical and isotopic purity, and describes the essential analytical techniques for quality control. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a practical and authoritative resource.

Introduction: The Significance of Isotopic Labeling

Candesartan is a selective AT₁ subtype angiotensin II receptor antagonist widely used in the management of hypertension and heart failure.[5] It is administered as a prodrug, Candesartan Cilexetil, which is rapidly hydrolyzed to the active moiety, Candesartan, during absorption from the gastrointestinal tract.[5][6][7]

Stable isotope labeling, particularly with deuterium (²H), is a cornerstone of modern drug development.[8] The incorporation of deuterium into a drug molecule creates an analogue that is chemically identical to the parent compound but has a higher mass.[8] This mass difference allows it to be distinguished by a mass spectrometer, making deuterated compounds ideal internal standards for LC-MS/MS assays.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies as it co-elutes with the analyte, effectively normalizing variations from matrix effects, ion suppression, or extraction inconsistencies, thereby ensuring the highest level of accuracy and precision in bioanalytical data.[4]

This compound is specifically designed for this purpose, with five deuterium atoms replacing the hydrogen atoms on the N-ethyl group of the benzimidazole core. This position is metabolically stable, preventing in-vivo isotopic exchange and ensuring reliable quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that parallels the synthesis of unlabeled Candesartan, with the critical modification being the introduction of the deuterated ethyl group. The general strategy involves the N-alkylation of a protected Candesartan precursor with a deuterated ethylating agent.

Requisite Starting Materials

-

Trityl Candesartan (or a suitable N-protected precursor)

-

Ethyl-d5 Iodide (Iodoethane-d₅)

-

Base (e.g., Potassium Carbonate, Sodium Hydride)

-

Aprotic Polar Solvent (e.g., Dimethylformamide, Acetonitrile)

-

Acids for deprotection (e.g., Hydrochloric Acid, Formic Acid)[9][10]

-

Various solvents for reaction and workup (e.g., Toluene, Methanol, Ethyl Acetate)[11]

Synthesis of the Key Reagent: Ethyl-d5 Iodide (CD₃CD₂I)

The deuterated ethylating agent is the cornerstone of this synthesis. Ethyl-d5 iodide is typically prepared from fully deuterated ethanol (Ethanol-d6). A common laboratory-scale preparation involves the reaction of Ethanol-d6 with iodine and red phosphorus.[12] The phosphorus and iodine react in situ to form phosphorus triiodide (PI₃), which then converts the ethanol-d6 to ethyl-d5 iodide.

Alternatively, commercial sources provide high-purity Iodoethane-d₅, often stabilized with copper wire to prevent decomposition.[13] For reproducible and high-yield synthesis, using a commercially available, certified reagent is recommended.

Synthetic Workflow

The overall synthesis can be visualized as a three-stage process: N-alkylation, deprotection, and final hydrolysis (if starting from an ester precursor). The most direct route involves the alkylation of the benzimidazole nitrogen of a precursor like Trityl Candesartan.

Caption: High-level overview of the synthesis and purification process.

Experimental Protocol: N-Alkylation and Deprotection

This protocol outlines the key steps for synthesizing the target compound from a common intermediate, Trityl Candesartan Ethyl Ester, followed by deprotection and hydrolysis.

Step 1: N-Alkylation of Trityl Candesartan Precursor

-

Reaction Setup: To a solution of the Trityl Candesartan precursor in a suitable polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating the benzimidazole nitrogen, rendering it nucleophilic.

-

Addition of Deuterated Reagent: Add Ethyl-d5 Iodide (1.1 to 1.5 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to drive it to completion.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine to remove residual DMF and salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Deprotection of the Trityl Group

-

Acidic Cleavage: The trityl (triphenylmethyl) protecting group on the tetrazole ring is labile under acidic conditions.[9] The crude product from the previous step is dissolved in a solvent mixture, such as methanol and toluene.[10][11]

-

Acid Addition: An acid, such as hydrochloric acid or formic acid, is added, and the mixture is heated, often to reflux.[10][14] The reaction progress is monitored by HPLC.

-

Isolation: After the deprotection is complete, the reaction mixture is cooled. The product, now significantly less soluble, may precipitate. The solvents can be partially evaporated to encourage crystallization.[10] The resulting solid is collected by filtration to yield the crude this compound Cilexetil.

If the starting material was an ester (e.g., Candesartan Cilexetil precursor), a final hydrolysis step using a base like sodium hydroxide would be required to obtain the active acid form, Candesartan. However, for use as an internal standard, the ester form (Cilexetil) or the active acid can be used depending on the specific bioanalytical assay. This guide focuses on the synthesis of the core deuterated Candesartan molecule.

Purification of this compound

Achieving high chemical and isotopic purity is paramount for an internal standard. The purification strategy for this compound leverages its physicochemical properties, particularly its poor aqueous solubility.[7][15] A combination of crystallization and chromatography is typically employed.

Common Impurities

During synthesis, several side products and impurities can form. Understanding these is key to developing a robust purification scheme.

| Impurity Name | Origin |

| Unlabeled Candesartan | Incomplete deuteration of the starting ethyl iodide or presence of unlabeled precursor. |

| Over-alkylated Products | Alkylation at other positions, such as the tetrazole ring. |

| Des-ethyl Candesartan | Incomplete alkylation of the starting material. |

| Trityl Alcohol | By-product from the deprotection step.[15] |

| Degradation Products | Formed under harsh acidic or basic conditions (e.g., 1N/2N Ethyl Oxo CCX).[15][16] |

Purification Workflow

Caption: A typical multi-step workflow for purifying the final compound.

Protocol: Recrystallization

Recrystallization is a powerful technique for purifying Candesartan derivatives.[17] The choice of solvent is critical.

-

Solvent Selection: Due to Candesartan's poor solubility in water and moderate solubility in alcohols, mixed solvent systems are highly effective.[6] A common and effective system is a mixture of toluene and methanol.[10][14][18] Acetone can also be used, followed by the addition of an anti-solvent like water or hexane.[14][19]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., 95:5 or 90:10 toluene:methanol).[10][18]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture to remove residual soluble impurities.

-

Dry the purified product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.[18]

-

For extremely high purity requirements (>99.8%), a second recrystallization or a final polishing step using preparative HPLC may be necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product.

| Analytical Technique | Purpose | Key Parameters to Evaluate |

| UPLC / HPLC | Chemical Purity | Peak area percentage at 254 nm; absence of impurity peaks.[15][20] |

| Mass Spectrometry (MS) | Identity & Isotopic Enrichment | Correct molecular ion peak (M+H)⁺; mass shift of +5 amu compared to unlabeled standard. |

| ¹H NMR | Structural Confirmation | Absence of signals for the N-ethyl protons; correct integration of all other protons. |

| ²H NMR | Confirmation of Deuteration | Presence of signals corresponding to the deuterated ethyl group. |

| Elemental Analysis | Elemental Composition | Confirmation of the empirical formula (C, H, N). |

UPLC Method for Purity Assessment

A stability-indicating reverse-phase UPLC method is ideal for resolving the final product from potential impurities and degradants.[15][16]

-

Column: Acquity UPLC BEH Shield RP18 or equivalent C18 column.[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is effective.[15][21]

-

Detection: UV detection at 254 nm is suitable for Candesartan.[15][20]

-

Acceptance Criteria: Chemical purity should typically be ≥99.5%, with no single impurity >0.15%.

Conclusion

The synthesis and purification of this compound is a precise and systematic process that combines targeted organic synthesis with rigorous purification and analytical validation. The successful execution of the described protocols yields a high-purity, isotopically enriched internal standard that is fit-for-purpose in regulated bioanalysis. By providing a deeper understanding of the causality behind the experimental choices, from the selection of the deuterated reagent to the design of the purification workflow, this guide equips researchers and drug development professionals with the necessary knowledge to confidently produce and utilize this critical analytical tool.

References

- Chemicals Knowledge Hub. (2023, June 15).

- PubMed.

- Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44, 3231–3237.

- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Scribd. Synthesis of Candesartan Cilexetil.

- Isotope-labeled Pharmaceutical Standards.

- International Journal of Pharmaceutical Sciences. Analytical Methods Review on Anti-Hypertensive Drug: CANDESARTAN (CAND).

- Understanding the World of Isotope Labelled Compounds and Why They M

- Kumar, T. A., et al. (n.d.). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PMC - NIH.

- Google Patents. CN102887890A - Synthesis method of candesartan cilexetil.

- New Drug Approvals. CANDESARTAN CILEXETIL.

- Google Patents.

- Adireddy, V., et al. (2017, September 26). A simple and rapid determination of candesartan in human plasma by LC- MS/MS.

- ACS Publications.

- ResearchGate. (2020, June 3). (PDF) CANDESARTAN ANALYSIS METHODS DURING 2000-2020.

- PubChem.

- Google Patents. EP1742938A1 - Preparation of candesartan cilexetil in high purity.

- EPO. (2012, February 1).

- Google Patents. US7692023B2 - Candesartan cilexetil polymorphs.

- Pusuluri Siva Krishna, et al. (2023, August 31). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Indo American Journal of Pharmaceutical Research.

- Google Patents. US20050250827A1 - Preparation of candesartan cilexetil in high purity.

- Arvia Technology.

- ACS Publications.

- Wikipedia. Ethyl iodide.

- Google Patents. KR20090029310A - Preparation of high purity candesartan cilexetil.

- Fatima, Z., et al. (2018, July 30).

- Enhancement of candesartan cilexetil dissolution rate by using different methods. (2025, August 10).

- Al-kassas, R., et al. (2025, September 17). Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of Candesartan Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches. NIH.

- Benchchem. A Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d4.

- Cambridge Isotope Laboratories. Iodoethane-d₅ (D, 99%) + copper wire.

- PrepChem.com. Synthesis of ethyl iodide.

- PubMed.

- Sciencemadness Discussion Board. (2004, November 30). Ethyl Iodide.

- ResearchGate. (2025, August 7). (PDF) A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product.

- Simson Pharma Limited. Ethyl Iodide D5 | CAS No- 6485-58-1.

- PubMed. (2017, January 1).

- KCAS Bio. (2017, August 30).

- SIELC Technologies. Separation of Candesartan on Newcrom R1 HPLC column.

- ResearchGate. (2025, August 7).

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30).

- NIH. (n.d.).

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. iajpr.com [iajpr.com]

- 8. metsol.com [metsol.com]

- 9. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 12. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 13. isotope.com [isotope.com]

- 14. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]

- 15. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. EP1742938A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of Candesartan Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Deuterium-Labeled Candesartan in Metabolic and Pharmacokinetic Studies

Abstract: This technical guide provides an in-depth exploration of the synthesis, application, and analysis of deuterium-labeled candesartan for advanced drug metabolism and pharmacokinetic (DMPK) research. Candesartan, a potent angiotensin II receptor antagonist, undergoes minor but significant metabolism, primarily mediated by cytochrome P450 2C9 (CYP2C9). Understanding its metabolic fate is crucial for predicting drug-drug interactions and patient-specific responses. This document details the foundational principles of deuterium labeling, including the Kinetic Isotope Effect (KIE), and its paramount role in creating the "gold standard" internal standard for bioanalytical quantification. We present field-proven, step-by-step protocols for the use of deuterium-labeled candesartan in both in vitro and in vivo studies, alongside a fully validated LC-MS/MS methodology for its precise quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for robust and reliable metabolic analysis.

Introduction: Candesartan and the Imperative for Precise Metabolic Analysis

Candesartan is a selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1][2] It is administered as an inactive prodrug, candesartan cilexetil, which is rapidly and completely hydrolyzed to the active candesartan moiety during absorption from the gastrointestinal tract.[3][4][5] While candesartan is predominantly cleared from the body unchanged through both renal and biliary excretion, a minor fraction undergoes hepatic metabolism.[6][7] This biotransformation is primarily mediated by the polymorphic enzyme CYP2C9, which converts candesartan to an inactive O-de-ethylated metabolite.[8][9][10]

Given that the CYP2C9 enzyme is a known hub for drug-drug interactions and exhibits genetic polymorphisms that can alter metabolic activity, a precise understanding of candesartan's metabolism is critical.[9][11][12] To achieve this, researchers require highly accurate and sensitive analytical methods. Deuterium labeling of the candesartan molecule provides a powerful tool to meet this need, serving two primary functions:

-

Probing Metabolic Pathways: By strategically replacing hydrogen with deuterium at potential sites of metabolism, researchers can slow down metabolic reactions due to the Kinetic Isotope Effect, helping to identify and characterize metabolic "soft spots."[13][14][15]

-

Ensuring Bioanalytical Accuracy: Deuterium-labeled candesartan (e.g., candesartan-d4) serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, which is the cornerstone of modern pharmacokinetic studies.[16][17][18]

This guide will focus on the practical application and underlying principles of using deuterium-labeled candesartan as a superior internal standard for metabolic quantification.

The Core Principle: Why Deuterated Internal Standards are the Gold Standard

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis.[19][20] While structurally similar analog compounds can be used, a SIL-IS is universally considered the most reliable choice.[21]

Key Advantages of a Deuterated Internal Standard:

-

Identical Physicochemical Properties: A deuterated standard like candesartan-d4 is chemically identical to the analyte (candesartan). This ensures it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[19][22]

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) contain complex mixtures of molecules that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Because the deuterated IS co-elutes and experiences the exact same matrix effects as the unlabeled analyte, it provides a perfect correction factor, drastically improving accuracy and precision.[16][23]

-

Compensation for Variability: It inherently corrects for variations in sample volume, injection volume, and instrument drift, leading to highly robust and reproducible data.[20][22]

The fundamental logic is that any loss or signal fluctuation experienced by the analyte during the analytical workflow will be mirrored exactly by the deuterated internal standard. Therefore, by measuring the ratio of the analyte signal to the internal standard signal, this variability is effectively canceled out.

Candesartan Metabolism: The Role of CYP2C9

Candesartan cilexetil is completely converted to its active form, candesartan, during absorption.[8][24] Candesartan is then primarily eliminated unchanged. However, a minor metabolic pathway exists, catalyzed by CYP2C9, which results in the formation of an inactive metabolite.[8][25] While this pathway accounts for a small portion of overall clearance, its reliance on CYP2C9 is significant due to the enzyme's known genetic variability, which can impact drug clearance and efficacy in certain individuals.[9][12][26]

Experimental Protocol: Quantification of Candesartan in Human Plasma

This section provides a comprehensive, step-by-step protocol for the determination of candesartan in human plasma using protein precipitation for sample cleanup followed by UPLC-MS/MS analysis. Candesartan-d4 is employed as the internal standard.[16][27]

4.1 Materials and Reagents

-

Candesartan reference standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

4.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve candesartan and candesartan-d4 in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the candesartan stock solution with 50:50 methanol/water to create calibration standards ranging from approximately 1 ng/mL to 500 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the candesartan-d4 stock solution with methanol to a final concentration of 50 ng/mL.

4.3 Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL Candesartan-d4) to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the UPLC-MS/MS system.

4.4 UPLC-MS/MS System and Conditions The following table summarizes a typical set of validated parameters for the analysis.[16][28][29]

| Parameter | Condition | Rationale |

| UPLC System | Waters Acquity UPLC or equivalent | Provides high resolution and short run times. |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Standard chemistry for retaining moderately nonpolar molecules like candesartan. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid | Provides protons for ionization and aids in chromatographic peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and pressure. |

| Gradient | Isocratic or shallow gradient (e.g., 70% B) | An isocratic method is simpler and faster if sufficient separation is achieved.[16] |

| Run Time | ~2.5 minutes | Enables high-throughput analysis.[16][28] |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo) | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Candesartan contains acidic functional groups (tetrazole, carboxylic acid) that are readily deprotonated, making negative ion mode highly sensitive.[28] |

| MRM Transition (Candesartan) | Q1: 439.2 m/z → Q3: 309.1 m/z | Precursor ion [M-H]⁻ fragments to a stable product ion for quantification.[29] |

| MRM Transition (Candesartan-d4) | Q1: 443.2 m/z → Q3: 312.1 m/z | The +4 Da mass shift from deuterium ensures no mass overlap with the analyte.[30] |

4.5 Data Analysis and Method Validation

-

Quantification: The concentration of candesartan is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the calibration standards. The curve is typically fitted with a weighted (1/x²) linear regression.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA). This involves assessing linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability under various conditions (bench-top, freeze-thaw, long-term storage).[16][31][32][33][34]

Conclusion and Future Perspectives

The use of deuterium-labeled candesartan, particularly candesartan-d4, is an indispensable technique for the accurate and reliable execution of metabolic and pharmacokinetic studies. As a stable isotope-labeled internal standard, it provides the highest level of analytical confidence by compensating for nearly all sources of experimental variability inherent in LC-MS/MS bioanalysis. This robustness is paramount for making critical decisions in drug development, from preclinical DMPK studies to clinical trials assessing drug-drug interactions and the effects of pharmacogenomic variations in enzymes like CYP2C9. As analytical instrumentation continues to improve in sensitivity, the principles of using a high-purity, well-characterized deuterated internal standard will remain a foundational pillar of high-quality quantitative science.

References

-

Gleiter, C. H., & Morike, K. E. (2002). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 41(1), 7-17. [Link]

-

Zou, J. J., Ji, H. Y., Wu, D. W., Yao, J., & Fan, H. W. (2012). Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition. Latin American Journal of Pharmacy, 31(7), 1031-1036. [Link]

-

Hubner, M., & Mair, G. (2024). Clinical Pharmacokinetics of Candesartan. ResearchGate. [Link]

-

Das, S., & Mabrouk, A. (2023). Candesartan. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2024). Candesartan. Wikipedia. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

Shah, S., Shah, J., & Sanyal, M. (2012). LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics. Bioanalysis, 4(10), 1195-1204. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ijrpns.com. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. aptochem.com. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

-

Hanatani, T., et al. (2001). CYP2C9*3 influences the metabolism and the drug-interaction of candesartan in vitro. The Pharmacogenomics Journal, 1(4), 288-292. [Link]

-

Hanatani, T., et al. (2001). CYP2C9*3 influences the metabolism and the drug-interaction of candesartan. ResearchGate. [Link]

-

Bonthu, S., et al. (2014). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy, 4(4), 105-110. [Link]

-

Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-730. [Link]

-

Kim, J., et al. (2018). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 48(4), 433-440. [Link]

-

Patsnap. (2024). What is the mechanism of Candesartan Cilexetil?. Patsnap Synapse. [Link]

-

Tatar, S., & Atmaca, S. (2016). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 73(3), 609-619. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Mandrioli, R., et al. (2021). Development and Validation of a UHPLC-MS/MS Method for the Simultaneous Quantification of Candesartan and Bisoprolol Together with Other 16 Antihypertensive Drugs in Plasma Samples. Journal of Medicinal Chemistry, 64(15), 11513-11524. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Bharathi, D. V., et al. (2012). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. SciELO Brasil. [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. hwb.gov.in. [Link]

-

S-T, T., & Williams, K. M. (2002). Antihypertensive Agents and Cytochrome P450 Interactions. American Family Physician, 65(11), 2367-2368. [Link]

-

FDA. (1998). Atacand Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Kothawade, S., et al. (2024). Development and Validation of Simplified RP-HPLC Method for Quantification of Candesartan Cilexetil in Commercial Formulations. Der Pharma Chemica, 16(1), 197-203. [Link]

-

Tornio, A., et al. (2024). Candesartan Has No Clinically Meaningful Effect on the Plasma Concentrations of Cytochrome P450 2C8 Substrate Repaglinide in Humans. Drug Metabolism and Disposition, 52(1), 1-7. [Link]

-

Kim, S. J., et al. (2021). Physiologically based pharmacokinetic modeling of candesartan related to CYP2C9 genetic polymorphism in adult and pediatric patients. Archives of Pharmacal Research, 44(12), 1109-1119. [Link]

-

Puratchikody, A., & Nagalakshmi, G. (2011). Analytical method development and validation for Candesartan Cilexetil as bulk drug and in pharmaceutical dosage forms by HPLC. Der Pharmacia Lettre, 3(3), 286-296. [Link]

-

Gaurkhede, R. M., & Chandewar, A. V. (2018). Analytical Method Development and Validation for Simultaneous Estimation of Candesartan Cilexetil and Hydrochlorothiazide in Tablet Dosage form. Research Journal of Pharmacy and Technology, 11(2), 471-477. [Link]

-

Atzrodt, J., et al. (2017). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 56(52), 16586-16619. [Link]

-

Kalyani, G., Baghel, D. B. D., & Sharma, D. K. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN CILEXETIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY THIRD ORDER DERIVATIVE SPECTROSCOPIC TECHNIQUE. International Journal of Pharmaceutical Sciences and Research, 6(12), 5198-5201. [Link]

-

S, S., et al. (2013). Bioequivalence study of two formulations of candesartan cilexetil tablet in healthy subjects under fasting conditions. Arzneimittelforschung, 63(8), 418-423. [Link]

-

Uno, T., et al. (2006). Altered pharmacokinetics and excessive hypotensive effect of candesartan in a patient with the CYP2C91/3 genotype. Clinical Pharmacology & Therapeutics, 79(1), 22-24. [Link]

-

Amanote Research. (n.d.). (PDF) CYP2C9*3 Influences the Metabolism and the. amanote.com. [Link]

-

ClinPGx. (n.d.). Candesartan Pathway, Pharmacokinetics. clinpgx.org. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Candesartan (HMDB0014934). hmdb.ca. [Link]

-

ResearchGate. (2016). An Internal Standard High-Performance Liquid Chromatography Method for Simultaneous Quantification of Candesartan and Hydrochlorothiazide in Combined Formulations. ResearchGate. [Link]

Sources

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Candesartan (HMDB0014934) [hmdb.ca]

- 3. Candesartan - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 9. CYP2C9*3 influences the metabolism and the drug-interaction of candesartan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiologically based pharmacokinetic modeling of candesartan related to CYP2C9 genetic polymorphism in adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Altered pharmacokinetics and excessive hypotensive effect of candesartan in a patient with the CYP2C91/3 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmascholars.com [pharmascholars.com]

- 17. caymanchem.com [caymanchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. scispace.com [scispace.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. texilajournal.com [texilajournal.com]

- 24. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. (PDF) CYP2C9*3 Influences the Metabolism and the [research.amanote.com]

- 27. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scielo.br [scielo.br]

- 30. researchgate.net [researchgate.net]

- 31. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. derpharmachemica.com [derpharmachemica.com]

- 33. scispace.com [scispace.com]

- 34. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide: The Role and Mechanism of 1H-1-Ethyl-d5 Candesartan as an Internal Standard in Bioanalysis

This guide provides a detailed exploration into the function of 1H-1-Ethyl-d5 Candesartan as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Candesartan. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles that establish SIL-IS as the gold standard in modern chromatographic and mass spectrometric assays, ensuring the highest level of data integrity for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction: The Pursuit of Precision in Drug Quantification

Candesartan cilexetil is an inactive ester prodrug that is completely hydrolyzed to its active form, Candesartan, during absorption from the gastrointestinal tract.[1][2] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and heart failure.[1][3] Accurate quantification of Candesartan in biological matrices such as plasma is fundamental to understanding its pharmacokinetic profile, ensuring patient safety, and meeting regulatory requirements for drug approval.[4]

However, bioanalysis is fraught with inherent variability. Complex biological matrices introduce challenges like ion suppression or enhancement (matrix effects), and procedural steps from sample extraction to injection can suffer from inconsistent analyte recovery.[5][6] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves identically to the analyte during sample processing but is distinguishable by the detector.[7][8] Stable isotope-labeled internal standards, such as this compound (d5-Candesartan), represent the pinnacle of this approach, offering a near-perfect proxy for the analyte.[9][10] This guide will dissect the mechanism by which d5-Candesartan provides a self-validating system for robust and reliable quantification.

Part 1: The Foundation of Reliable Bioanalysis: The Internal Standard

The Challenge: Navigating Analytical Variability

Quantitative analysis of drugs in biological fluids is susceptible to numerous sources of error that can compromise data accuracy and precision. These challenges include:

-

Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in a mass spectrometer's ion source, leading to unpredictable signal suppression or enhancement.[5][11][12]

-

Extraction Inconsistency: The efficiency of sample preparation techniques, whether solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT), can vary between samples, leading to inconsistent analyte recovery.[13]

-

Instrumental Fluctuation: Minor variations in instrument performance, such as injection volume and detector response, can introduce variability over the course of an analytical run.[8]

The Solution: The Principle of the Internal Standard

An internal standard is a known quantity of a distinct compound added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[13] Quantification is based on the ratio of the analyte's response to the IS's response. Because the IS is subjected to the same experimental conditions as the analyte, it experiences similar losses during extraction and similar matrix effects.[8] This ratiometric approach normalizes for variability, as the analyte-to-IS ratio remains constant even if the absolute signal intensities fluctuate.

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used, stable isotope-labeled (SIL) versions of the analyte are considered the most effective internal standards for mass spectrometry.[10][14] A SIL-IS is chemically identical to the analyte, with one or more atoms replaced by a heavier stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[7] This near-perfect chemical mimicry ensures that the SIL-IS co-elutes chromatographically and experiences virtually identical extraction recovery and ionization efficiency as the analyte.[11][15] However, its increased mass allows it to be distinguished by a mass spectrometer, fulfilling the two critical requirements of an ideal IS.[7][16]

Part 2: A Mechanistic Deep Dive into this compound

Structural Identity and Physicochemical Properties

This compound is the deuterated analogue of Candesartan where five hydrogen atoms on the N-ethyl group of the tetrazole ring have been replaced with deuterium atoms.[17] This substitution results in a molecular weight increase of approximately 5 Daltons compared to the parent molecule, Candesartan. Crucially, this modification has a negligible effect on the molecule's physicochemical properties, such as its pKa, polarity, and solubility. Consequently, d5-Candesartan exhibits nearly identical behavior to Candesartan during all sample preparation and chromatographic separation steps.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Candesartan | C₂₄H₂₀N₆O₃ | 439.45 |

| This compound | C₂₄H₁₅D₅N₆O₃ | 445.48 |

The Mechanism of Co-Behavior

-

Co-Extraction: During sample clean-up procedures like protein precipitation with acetonitrile or solid-phase extraction, the partitioning behavior of a molecule is governed by its chemical properties.[18][19] Because d5-Candesartan is chemically identical to Candesartan, it mirrors its extraction efficiency perfectly. If 10% of Candesartan is lost during a step, 10% of d5-Candesartan will also be lost, preserving the analytical ratio.

-

Co-Elution: In liquid chromatography, retention time is determined by the analyte's interaction with the stationary and mobile phases. The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time (the "isotope effect"), but for many molecules, including Candesartan, the analyte and its SIL-IS co-elute perfectly or with negligible separation.[11][20] This co-elution is critical because it ensures both compounds experience the exact same matrix effects at the same point in time as they enter the mass spectrometer's ion source.[15]

The Mechanism of Differential Detection

The utility of d5-Candesartan hinges on the ability of a tandem mass spectrometer (MS/MS) to differentiate it from the unlabeled analyte. This is achieved through Multiple Reaction Monitoring (MRM).

-

Precursor Ion Selection (Q1): In the first quadrupole (Q1), ions corresponding to the specific mass-to-charge ratio (m/z) of the protonated molecules are selected. For Candesartan, this is typically m/z 441.1, while for d5-Candesartan, it is m/z 446.1 (M+H)⁺.

-

Fragmentation (Q2): These selected precursor ions are then fragmented in the collision cell (Q2).

-

Product Ion Selection (Q3): The third quadrupole (Q3) selects specific fragment ions (product ions) for detection.

The specific precursor-to-product ion transitions are unique to each compound, providing exceptional selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Candesartan | 441.1 | 263.1 | Transition commonly used for quantification.[21] |

| This compound | 446.1 | 263.1 or 268.1 | The fragment may or may not retain the deuterium label depending on the fragmentation pathway. A transition of 445.1 > 267.1 has been reported for Candesartan-d4.[21] |

Note: The exact m/z values can vary slightly depending on the instrument and ionization conditions. The values presented are illustrative based on published methods.

Part 3: Field-Proven Protocol for Candesartan Quantification in Human Plasma

This section outlines a robust and validated workflow for the quantification of Candesartan in human plasma using LC-MS/MS, grounded in regulatory expectations.[10][22][23]

Objective

To accurately and precisely quantify the concentration of Candesartan in human plasma samples over a specified calibration range (e.g., 1-500 ng/mL), adhering to FDA/EMA guidelines for bioanalytical method validation.[19][24][25]

Materials and Reagents

-

Reference Standards: Candesartan and this compound (of known purity).

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Reagents: HPLC-grade acetonitrile, methanol, and ammonium formate. Formic acid.

-

Equipment: Tandem mass spectrometer with an electrospray ionization (ESI) source, HPLC or UPLC system, analytical balance, centrifuges, pipettes.

Experimental Workflow

Step 1: Preparation of Stock and Working Solutions

-

Prepare primary stock solutions of Candesartan and d5-Candesartan in a suitable solvent (e.g., methanol) at 1 mg/mL.

-

Prepare a series of Candesartan working solutions by serial dilution to create calibration standards (e.g., spanning 1-500 ng/mL when spiked into plasma).

-

Prepare a d5-Candesartan working solution at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the d5-Candesartan working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition | Rationale |

| LC System | ||

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for Candesartan. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Gradient | Start at 30% B, ramp to 95% B, hold, then re-equilibrate | Gradient elution ensures separation from early-eluting matrix components and efficient cleaning of the column. |

| Injection Volume | 5 µL | |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Candesartan contains basic nitrogens that are readily protonated. |

| MRM Transitions | Candesartan: 441.1 → 263.1d5-Candesartan: 446.1 → 268.1 | Specific transitions for selective and sensitive detection.[21] |

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |

Data Analysis and System Validation

The concentration of Candesartan in an unknown sample is calculated from a calibration curve constructed by plotting the peak area ratio (Candesartan Area / d5-Candesartan Area) against the nominal concentration of the calibration standards. The curve is typically fitted using a weighted (1/x² or 1/x) linear regression.

The method must be validated according to regulatory guidelines, assessing parameters such as:[22][23][26]

-

Selectivity: Absence of interfering peaks in blank plasma from at least six different sources.[22]

-

Accuracy & Precision: Intra- and inter-day analysis of QC samples at multiple concentration levels (low, mid, high). Accuracy should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).[23]

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution. The use of a SIL-IS is expected to normalize for this effect.[6][27]

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).[26]

Conclusion: A Self-Validating System for Unquestionable Data Integrity

The mechanism of this compound as an internal standard is a prime example of a self-validating analytical system. Its near-identical physicochemical properties ensure it faithfully tracks the analyte (Candesartan) through every potential source of variability—from extraction loss to matrix-induced ionization suppression. Simultaneously, its distinct mass allows a tandem mass spectrometer to clearly differentiate it from the analyte, providing the basis for a precise and accurate ratiometric measurement. By compensating for unpredictable experimental variations in real-time and within each individual sample, the use of d5-Candesartan eliminates sources of error and ensures that the generated concentration data is robust, reproducible, and of the highest integrity, fully meeting the stringent demands of drug development and regulatory scrutiny.

References

- National Center for Biotechnology Information. (n.d.). Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition. National Institutes of Health.

- MedChemExpress. (n.d.). Candesartan-d5 | Stable Isotope. MedChemExpress.com.

- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.

- Crawford Scientific. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

- Peepliwal, A. K., Bonde, C. G., & Mohanraj, K. (2010). Bioanalytical method development and its validation for determination of candesartan cilexetil by high performance liquid chromatography with UV detection. Acta Pharmaceutica Sciencia, 52, 247-253.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Mass Spectrometry, 40(2), 197-209.

- Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1037-1040.

- Ravi, V. B., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy, 7(4), 108-114.

- LGC Standards. (n.d.). This compound.

- Ojembe, O., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6.

- Muirhead, N., & El-Komy, M. H. (2001). Clinical Pharmacokinetics of Candesartan. Clinical Pharmacokinetics, 40(10), 735-748.

- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Forjan, M., et al. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography – Tandem Mass Spectrometry. Acta Chimica Slovenica, 63(1), 38-46.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.

- Pharmaffiliates. (n.d.). CAS No : 1246818-70-1| Chemical Name : this compound.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Bergeron, M., & Furtado, M. (2015). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 7(14), 1733-1748.

- U.S. Food and Drug Administration. (2009). OFFICE OF CLINICAL PHARMACOLOGY REVIEW.

- Kim, H. J., et al. (2020). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS.

- LGC Standards. (n.d.). This compound Cilexetil.

- Ask NIST. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- El-Komy, M. H. (2001). Clinical pharmacokinetics of candesartan. PubMed, 40(10), 735-48.

- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- Bharathi, D., et al. (2012). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Scientia Pharmaceutica, 80(4), 849-865.

- U.S. Food and Drug Administration. (2018).

- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.

- Pharmaffiliates. (n.d.). 1246819-47-5| Chemical Name : this compound Cilexetil.

- Gleiter, C. H., & Morike, K. E. (2002). A Review on Candesartan: Pharmacological and Pharmaceutical Profile. Journal of Clinical Pharmacology, 42(8), 833-844.

- Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.

- Zhang, Y., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.

- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.

- Shah, V. P., et al. (2000). USFDA. Guidance for Industry: Bioanalytical Method Validation. Pharmaceutical Research, 17(12), 1551-1555.

Sources

- 1. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. fda.gov [fda.gov]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fda.gov [fda.gov]

- 11. waters.com [waters.com]

- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. texilajournal.com [texilajournal.com]

- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. actapharmsci.com [actapharmsci.com]

- 19. pharmascholars.com [pharmascholars.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 23. researchgate.net [researchgate.net]

- 24. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hhs.gov [hhs.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. researchgate.net [researchgate.net]

The Definitive Guide to 1H-1-Ethyl-d5 Candesartan: An Essential Tool in Modern Pharmaceutical Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmaceutical Analysis with Stable Isotope Labeling

In the landscape of modern drug development, the demand for analytical precision is paramount. The journey of a drug candidate from discovery to clinical application is paved with rigorous testing, where accurate quantification in biological matrices is a cornerstone of establishing safety and efficacy. Stable isotope-labeled (SIL) internal standards have emerged as an indispensable tool in this process, offering unparalleled accuracy in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] The replacement of one or more atoms with their stable isotopes (e.g., deuterium, carbon-13, nitrogen-15) creates a compound that is chemically identical to the analyte of interest but mass-shifted, allowing it to be distinguished by a mass spectrometer.[1][2] This co-eluting, mass-distinguishable analogue serves as the ideal internal standard, compensating for variability in sample preparation, chromatography, and ionization, thereby significantly enhancing the robustness and reliability of analytical methods.[2][3]

Deuterated standards, in particular, have gained widespread use due to the relative ease and lower cost of incorporating deuterium into organic molecules.[2] The strategic placement of deuterium can also be used to probe metabolic pathways and, in some cases, to favorably alter a drug's pharmacokinetic profile by slowing metabolism at the site of deuteration, a concept known as the "deuterium switch".[4] This guide focuses on 1H-1-Ethyl-d5 Candesartan , a deuterated analogue of the potent angiotensin II receptor blocker, candesartan.

This compound: An Overview

Chemical Structure:

Candesartan is a selective AT₁ subtype angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension and heart failure.[7] It is administered as the prodrug, candesartan cilexetil, which is rapidly hydrolyzed to the active candesartan moiety during absorption.[8][9] The deuterated analogue, this compound, has the five hydrogen atoms on the N-ethyl group of the tetrazole ring replaced with deuterium. This specific labeling provides a mass shift of +5 Da, making it an excellent internal standard for the quantitative analysis of candesartan in biological fluids.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide high-purity reference standards for the pharmaceutical industry. The availability of this compound is crucial for research and clinical laboratories conducting pharmacokinetic, bioequivalence, and metabolism studies of candesartan. The corresponding deuterated prodrug, This compound Cilexetil (CAS: 1246819-47-5) , is also commercially available.[10][11]

| Supplier | Product Name | CAS Number | Available Pack Sizes |

| LGC Standards | This compound | 1246818-70-1 | 2.5 mg, 250 mg[5] |

| This compound Cilexetil | 1246819-47-5 | 5 mg, 50 mg[10] | |

| Toronto Research Chemicals (TRC) | This compound | 1246818-70-1 | 2.5 mg[5] |

| Pharmaffiliates | This compound | 1246818-70-1 | Inquire[6] |

| This compound Cilexetil | 1246819-47-5 | Inquire[11] | |

| MedchemExpress | This compound | 1246818-70-1 | 2.5 mg, 250 mg |

Note: Availability and pack sizes are subject to change. Researchers should consult the suppliers' websites for the most current information.

Synthesis and Manufacturing Insights: A Conceptual Pathway

While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a conceptual pathway can be inferred from the known synthesis routes of candesartan. The final step in many candesartan syntheses involves the N-alkylation of the tetrazole ring.

A plausible approach for the synthesis of the deuterated analogue would involve the use of a deuterated ethylating agent in this final step. For instance, the tetrazole intermediate of candesartan could be reacted with ethyl-d5 iodide or ethyl-d5 bromide in the presence of a suitable base to introduce the deuterated ethyl group.

Caption: Conceptual workflow for the synthesis of this compound.

Critical to the manufacturing process is ensuring high isotopic enrichment (typically >98%) and high chemical purity. This is essential for its function as an internal standard to prevent any interference with the quantification of the non-labeled analyte.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of this compound are confirmed through a battery of analytical techniques. A Certificate of Analysis from the supplier provides detailed results of these tests.

1. Mass Spectrometry (MS): This is the primary technique to confirm the mass shift due to deuteration. High-resolution mass spectrometry would show the molecular ion peak corresponding to the mass of the deuterated compound (C₂₆H₁₉D₅N₆O₃), confirming the incorporation of five deuterium atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The most telling analysis. The characteristic signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) in non-labeled candesartan would be absent or significantly diminished in the ¹H-NMR spectrum of this compound.

-

¹³C-NMR: The carbon signals of the deuterated ethyl group would show splitting due to coupling with deuterium and would have a lower intensity.

3. High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound.[12][13] A high-purity standard (typically >98%) is necessary to ensure that impurities do not interfere with the analytical assay.

Applications in Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of candesartan in biological matrices.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development.[1][8][9] Accurate measurement of drug concentrations over time is critical.

Typical Bioanalytical Workflow using this compound:

Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Step-by-Step Bioanalytical Protocol (Conceptual)

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Prepare a separate stock solution of non-labeled candesartan.

-

Create a series of calibration standards and QCs by spiking blank biological matrix (e.g., human plasma) with known concentrations of candesartan.

-

-

Sample Preparation:

-

To a small aliquot (e.g., 50-100 µL) of plasma sample, standard, or QC, add a fixed amount of the this compound internal standard solution.

-

Perform sample clean-up to remove proteins and other interfering substances. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant from the prepared sample onto an appropriate HPLC column (e.g., a C18 column).

-

Use a mobile phase gradient to separate candesartan from other matrix components.

-

The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both candesartan and this compound.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of candesartan to this compound against the nominal concentration of the calibration standards.

-

The concentration of candesartan in the unknown samples is then determined from this calibration curve.

-

Bioequivalence (BE) Studies

BE studies are crucial for the approval of generic drug products. These studies require a highly accurate and precise analytical method to demonstrate that the generic formulation results in a comparable plasma concentration-time profile to the innovator product. The use of a deuterated internal standard like this compound is the industry standard for such pivotal studies.

Regulatory Context

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on the validation of bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation strongly recommends the use of a stable isotope-labeled internal standard for quantitative LC-MS assays whenever possible. This preference is due to the ability of SIL-IS to provide the most accurate and precise quantification by correcting for various sources of experimental error.

Conclusion

This compound is a critical reagent for researchers and scientists in the field of drug development. Its commercial availability provides a high-purity, reliable internal standard for the bioanalysis of candesartan. The use of this deuterated standard in pharmacokinetic and bioequivalence studies is aligned with regulatory expectations and ensures the generation of high-quality data, ultimately contributing to the development of safe and effective medicines. This guide provides a comprehensive overview of its properties, availability, and applications, underscoring its importance in modern pharmaceutical analysis.

References

-

Adireddy, V., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC- MS/MS. International Journal of Pharmacy, 7(4), 47-54. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8. Available at: [Link]

-

Pintilie, L., et al. (2018). Design and Synthesis of the Candesartan Key Intermediate. REV.CHIM.(Bucharest), 69(12), 3451-3455. Available at: [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

- Google Patents. (n.d.). EP2049510A1 - Process for the preparation of candesartan cilexetil form i.

-

Sree, G. J., & Sankar, D. G. (2016). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN BY DERIVATIVE SPECTROSCOPY (FIRST ORDER). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(7), 3051-3054. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). US20120029201A1 - Process for the preparation of candesartan cilexetil.

-

Andriani, R., et al. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. World Journal of Pharmaceutical and Life Sciences, 9(6), 1-13. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound Cilexetil. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

Scott, K. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Available at: [Link]

-

PubMed. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Available at: [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(6), 832-853. Available at: [Link]

-

Sree, G. J., & Sankar, D. G. (2016). Analytical Method Development and Validation for the Estimation of Candesartan by Derivative Spectroscopy (Fourth Order). International Journal of Pharmaceutical Sciences Review and Research, 38(1), 163-165. Available at: [Link]

-

El-Koussi, A. A. (2002). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 41(7), 467-478. Available at: [Link]

-

Reddy, G. S., et al. (2013). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 3(6), 449-456. Available at: [Link]

-

ResearchGate. (n.d.). Clinical Pharmacokinetics of Candesartan. Available at: [Link]

-

Jonsson, S., et al. (1995). Pharmacokinetics and pharmacodynamics of candesartan after administration of its pro-drug candesartan cilexetil in patients with mild to moderate essential hypertension--a population analysis. British Journal of Clinical Pharmacology, 40(4), 333-341. Available at: [Link]

-

Li, X., et al. (2023). Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition. Frontiers in Pharmacology, 14, 1269661. Available at: [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Population Pharmacokinetics of Candesartan in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Cilexetil | LGC Standards [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-1-Ethyl-d5 Candesartan: Molecular Formula, Weight, and Analytical Characterization